2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Overview
Description
2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is an organic compound that features a benzylsulfanyl group and a pyrrolidine-1-sulfonyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterases (aches), which play a crucial role in nerve signal transmission .
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may interact with its targets, such as aches, leading to inhibition of their activity .
Biochemical Pathways
Inhibition of aches can affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Result of Action
Inhibition of aches can lead to an increase in the concentration of acetylcholine in the synaptic cleft, potentially affecting nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Acylation Reaction: The benzylsulfanyl intermediate is then reacted with 4-(pyrrolidine-1-sulfonyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonyl-containing enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfanyl and sulfonyl groups with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-[2-(pyrrolidine-1-sulfonyl)ethyl]-1,3,4-oxadiazole
- 1-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]pyrrolidine
Uniqueness
2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the combination of its benzylsulfanyl and pyrrolidine-1-sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(15-25-14-16-6-2-1-3-7-16)20-17-8-10-18(11-9-17)26(23,24)21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPGAOPVOSVCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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